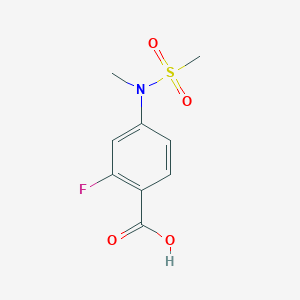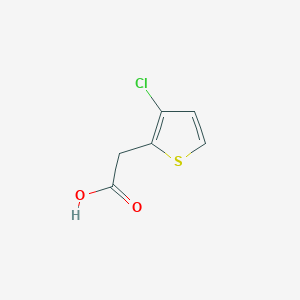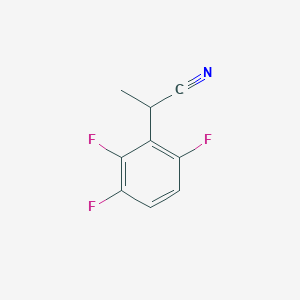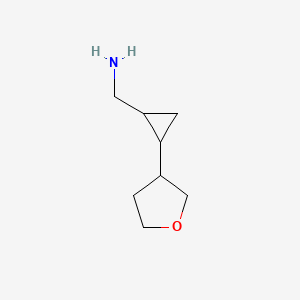
1-((5-Cyclopropyltetrahydrofuran-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClO3S. It is a sulfonyl chloride derivative, which is known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of a cyclopropane ring, a cyclopropyloxolan ring, and a sulfonyl chloride functional group.
Méthodes De Préparation
The synthesis of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropylmethanol with oxalyl chloride to form cyclopropylmethanesulfonyl chloride. This intermediate is then reacted with 5-cyclopropyloxolan-2-ylmethanol under controlled conditions to yield the final product. The reaction conditions often require the use of anhydrous solvents and a catalyst to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.
Applications De Recherche Scientifique
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, such as enzymes or receptors, by forming covalent bonds with nucleophilic sites (e.g., amino groups in proteins). This modification can alter the activity, stability, or localization of the target molecules, thereby exerting specific biological effects .
Comparaison Avec Des Composés Similaires
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single sulfonyl group attached to a methane moiety.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring, commonly used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene ring, known for its utility in organic synthesis.
The uniqueness of 1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride lies in its complex structure, which combines a cyclopropane ring, a cyclopropyloxolan ring, and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H17ClO3S |
|---|---|
Poids moléculaire |
264.77 g/mol |
Nom IUPAC |
1-[(5-cyclopropyloxolan-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(5-6-11)7-9-3-4-10(15-9)8-1-2-8/h8-10H,1-7H2 |
Clé InChI |
YSWFZYXBJABXCF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CCC(O2)CC3(CC3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















